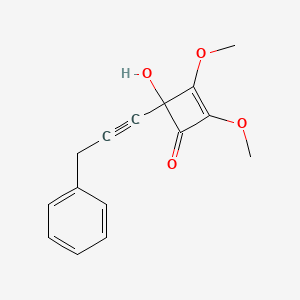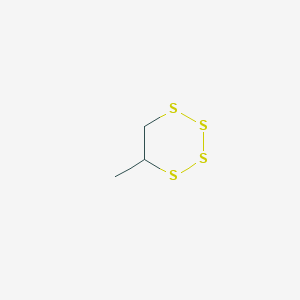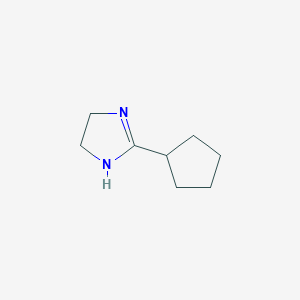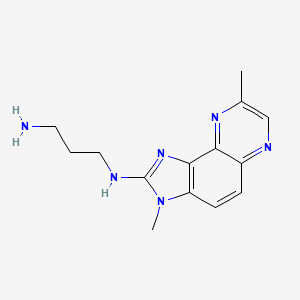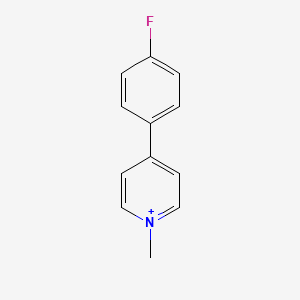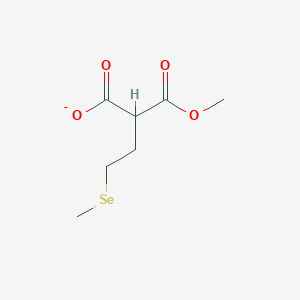
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate is an organic compound that features a methoxycarbonyl group and a methylselanyl group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-4-(methylselanyl)butanoate can be achieved through several routes. One common method involves the esterification of 4-(methylselanyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Grignard reagent. In this method, 4-(methylselanyl)butanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol in the presence of a base such as pyridine to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form a selenoxide or further to a selenone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: 2-(Hydroxymethyl)-4-(methylselanyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a selenium-containing compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl)-4-(methylselanyl)butanoate involves its interaction with biological molecules through its selenium moiety. Selenium is known to participate in redox reactions, and the compound may exert its effects by modulating oxidative stress and influencing redox-sensitive pathways. The methoxycarbonyl group may also play a role in the compound’s bioavailability and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxycarbonyl)-4-(methylthio)butanoate: Similar structure but with a sulfur atom instead of selenium.
2-(Methoxycarbonyl)-4-(methylselanyl)pentanoate: Similar structure but with an additional carbon in the backbone.
2-(Methoxycarbonyl)-4-(methylselanyl)propanoate: Similar structure but with one less carbon in the backbone.
Uniqueness
2-(Methoxycarbonyl)-4-(methylselanyl)butanoate is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds are often more reactive and have different redox potentials, making them valuable in specific applications where sulfur compounds may not be suitable.
Propriétés
Numéro CAS |
113020-22-7 |
|---|---|
Formule moléculaire |
C7H11O4Se- |
Poids moléculaire |
238.13 g/mol |
Nom IUPAC |
2-methoxycarbonyl-4-methylselanylbutanoate |
InChI |
InChI=1S/C7H12O4Se/c1-11-7(10)5(6(8)9)3-4-12-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
Clé InChI |
HJRJRGSEDLJOJJ-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C(CC[Se]C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


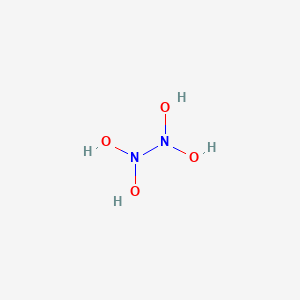
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)




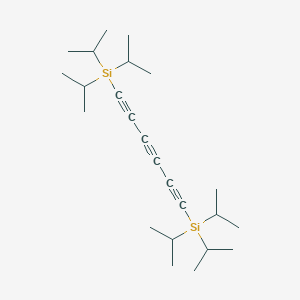
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
